molecular formula C13H17NO B11899242 2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one

2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11899242
M. Wt: 203.28 g/mol
InChI Key: RKIBEBKTSOCXEI-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 6-methyl-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different core structure.

    2,6-Dimethyl-3-pyridinylamine: Another compound with dimethylamino groups but a pyridine core.

Uniqueness

2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H17NO/c1-9-4-5-10-7-11(8-14(2)3)13(15)12(10)6-9/h4-6,11H,7-8H2,1-3H3

InChI Key

RKIBEBKTSOCXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)CN(C)C)C=C1

Origin of Product

United States

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